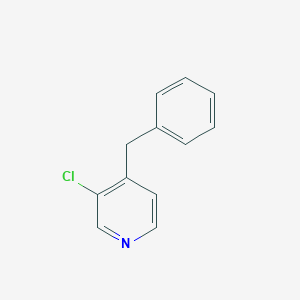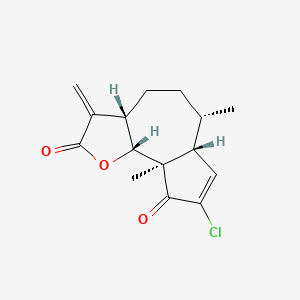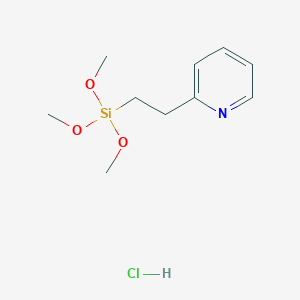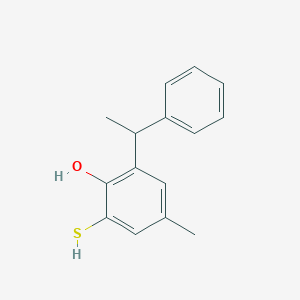![molecular formula C14H10N2O3 B14287513 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one CAS No. 117621-11-1](/img/structure/B14287513.png)
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one is a heterocyclic compound that features a fused indeno-pyridine structure
Preparation Methods
The synthesis of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one typically involves multi-step synthetic routes. One common method includes the reaction of 3,7-dimethyl-5H-indeno[1,2-b]pyridin-5-one with nitrating agents under controlled conditions to introduce the nitro group at the 8-position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the nitration process .
Chemical Reactions Analysis
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one can be compared with similar compounds such as:
3,7-Dimethyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the nitro group, leading to different chemical reactivity and biological properties.
7-Nitro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
117621-11-1 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3,7-dimethyl-8-nitroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H10N2O3/c1-7-3-11-13(15-6-7)9-5-12(16(18)19)8(2)4-10(9)14(11)17/h3-6H,1-2H3 |
InChI Key |
INQRAYRZLDBRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C2=O)C=C(C(=C3)[N+](=O)[O-])C)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)


![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)

